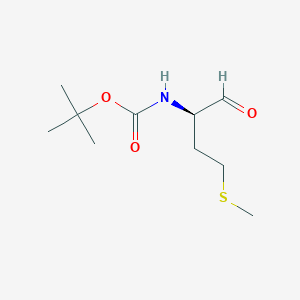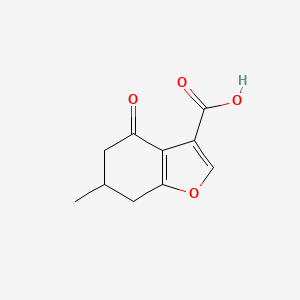
6-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxylic acid is a heterocyclic compound belonging to the benzofuran family. This compound is characterized by its unique structure, which includes a benzofuran ring fused with a tetrahydro ring and a carboxylic acid group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxylic acid typically involves the following steps:
Starting Materials: The process begins with resorcinol and potassium hydroxide in a methanol solution.
Hydrogenation: Under the action of active nickel, hydrogen is introduced to generate potassium 3-ketocyclohex-1-enolate.
Cyclization: This intermediate is then cyclized with ethyl bromopyruvate under alkaline conditions.
Acidification: The final step involves acidification to yield this compound
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 6-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, such as bromine or chlorine, and nucleophiles like amines or thiols are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .
Applications De Recherche Scientifique
6-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 6-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways are still under investigation .
Comparaison Avec Des Composés Similaires
- 3-Methyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-2-carboxylic acid methyl ester
- 4,5,6,7-tetrahydro-6-methyl-4-oxo-3-benzofurancarboxylic acid
Comparison: 6-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxylic acid is unique due to its specific substitution pattern and functional groups. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications .
Propriétés
Formule moléculaire |
C10H10O4 |
|---|---|
Poids moléculaire |
194.18 g/mol |
Nom IUPAC |
6-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C10H10O4/c1-5-2-7(11)9-6(10(12)13)4-14-8(9)3-5/h4-5H,2-3H2,1H3,(H,12,13) |
Clé InChI |
LTSBKYGKJDMJNJ-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2=C(C(=O)C1)C(=CO2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Pyridin-2-yl)methyl]-2,3-dihydro-1H-inden-1-ol](/img/structure/B8560334.png)
![6,6-Dimethyl-7,8-dihydro-6H-1,3-dioxolo[4,5-g][1]benzopyran-8-one](/img/structure/B8560340.png)

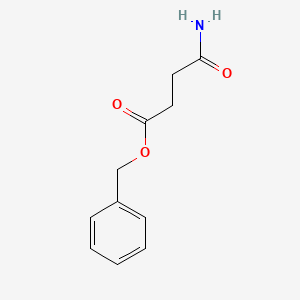
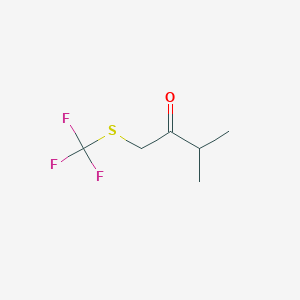

![4-[4-[2-fluoro-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]-N-methylbenzamide](/img/structure/B8560383.png)
![2-[5-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B8560387.png)
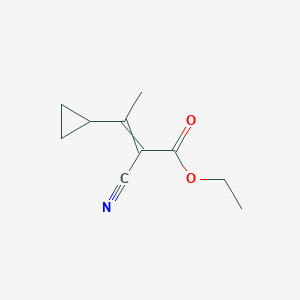

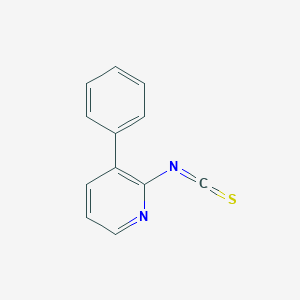

![tert-Butyl 4-(trifluoromethyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B8560414.png)
